N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-[4-[(3,4,5-trifluorophenyl)methyl]pyridin-2-yl]-2,3-dihydroindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-18-11-15(12-19(25)22(18)26)10-14-4-6-27-21(13-14)29-8-5-16-17(2-1-3-20(16)29)23(31)28-7-9-30/h1-4,6,11-13,30H,5,7-10H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCELFTHPDMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=CC(=C3)CC4=CC(=C(C(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide, a compound with the molecular formula C23H20F3N3O2 and a molecular weight of 427.4 g/mol, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound belongs to the class of indoline-4-carboxamides, which are known for their diverse pharmacological profiles. Its structure includes a hydroxyethyl group and a trifluorobenzyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F3N3O2 |
| Molecular Weight | 427.4 g/mol |
| Purity | Min. 95% |
GPR52 Modulation
Research indicates that compounds similar to this compound act as modulators of GPR52, a G protein-coupled receptor implicated in various neurological disorders. The modulation of GPR52 may influence dopaminergic signaling pathways, suggesting potential applications in treating schizophrenia and other mental health disorders .
Antiproliferative Activity
Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer. The mechanism underlying this activity often involves the inhibition of specific cellular pathways that promote cell growth and survival .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:
- Breast Cancer Cell Lines : The compound showed a dose-dependent inhibition of cell proliferation.
- Colon Cancer Cell Lines : IC50 values indicated potent activity comparable to established chemotherapeutics.
Case Study 1: Schizophrenia Model
A study involving a schizophrenia model demonstrated that administration of this compound resulted in significant behavioral improvements in subjects compared to controls. The modulation of GPR52 was suggested as a key mechanism behind these effects.
Case Study 2: Cancer Treatment
In another study focusing on cancer treatment, the compound was administered to mice with induced tumors. Results showed a marked reduction in tumor size after treatment with the compound over several weeks. Histological analysis revealed reduced cellular proliferation within the tumors.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that compounds similar to N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide may exhibit properties beneficial for treating mood disorders. For instance, the indoline structure is known to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation. Studies have shown that selective antagonists of this receptor can potentially alleviate symptoms of depression and anxiety by modulating neurotransmitter release .
Cancer Therapeutics
The compound's ability to inhibit specific protein kinases involved in cancer cell proliferation has been investigated. In vitro studies have demonstrated that similar indoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . This presents a promising avenue for developing targeted cancer therapies.
Pharmacology
Analgesic Properties
There is emerging evidence that compounds with similar structures may possess analgesic effects. For example, a study on related indoline derivatives revealed significant pain relief in animal models, suggesting that this compound could be explored as a potential analgesic agent . The mechanism appears to involve the inhibition of pain pathways mediated by specific neurotransmitters.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. Research has indicated that certain indoline derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's . This property could position the compound as a candidate for further research in neuroprotection.
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength. For instance, incorporating such compounds into polymer matrices has been shown to improve their resistance to environmental degradation .
Data Tables
Case Studies
- Antidepressant Effects : A study involving a related compound demonstrated significant improvements in depressive symptoms among subjects treated with a selective 5-HT2C antagonist. The findings highlight the potential for similar compounds to provide therapeutic benefits in mood disorders.
- Cancer Research : In vitro assays showed that an indoline derivative led to increased apoptosis rates in breast cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer agents.
- Material Applications : Research on polymers incorporating indoline derivatives revealed enhanced mechanical properties and thermal stability compared to traditional materials, indicating potential applications in various industrial sectors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-Hydroxyethyl)-1-(4-(3,4,5-trifluorobenzyl)pyridin-2-yl)indoline-4-carboxamide?
- Methodology : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Condensation of indoline-4-carboxylic acid derivatives with 3,4,5-trifluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling the intermediate with 2-pyridinyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Step 3 : Functionalization with a 2-hydroxyethylamine moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Purification : Column chromatography (silica gel, gradient elution) followed by HPLC for high-purity isolation.
- Validation : Confirm structure via , , and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structure be confirmed using crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 120 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. Address disorder (common in flexible substituents) using PART and SUMP instructions in SHELXL .
Advanced Research Questions
Q. How can researchers resolve structural disorder in the trifluorobenzyl moiety during crystallographic analysis?
- Methodology : Fluorinated groups often exhibit rotational disorder. Mitigation strategies:
- Disorder Modeling : Split the moiety into two or more positions with occupancy refinement (e.g., 50:50 ratio) using SHELXL’s PART command.
- Geometric Constraints : Apply SIMU and DELU restraints to maintain reasonable bond lengths and angles.
- Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H⋯F) are consistent with the disorder model .
Q. What strategies are effective for analyzing hydrogen-bonding networks and supramolecular interactions in the crystal lattice?
- Methodology :
- Hydrogen Bond Identification : Use PLATON or Mercury to detect N–H⋯N/O and O–H⋯O interactions. For example, intramolecular H-bonds (e.g., indoline NH to pyridine N) stabilize the planar conformation .
- Crystal Packing Analysis : Generate symmetry-equivalent molecules via OLEX2 to visualize stacking (e.g., π-π interactions between pyridine rings) or halogen bonding (C–F⋯π).
- Energy Frameworks : Compute interaction energies (e.g., using CrystalExplorer) to quantify the dominance of dispersion forces in fluorinated systems .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Analog Synthesis : Modify the hydroxyethyl group (e.g., alkylation, acylation) or fluorobenzyl substituents (e.g., F → Cl/CF₃) to probe electronic and steric effects.
- Biological Assays : Pair with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., IC₅₀ determination in cancer lines).
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent positions with binding affinity changes. Validate with MD simulations (AMBER) to assess dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
